(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
Description
This compound features a unique hybrid structure combining a 4-fluorophenylsulfonyl-substituted azetidine ring and a 6-methoxyindole moiety. The azetidine (4-membered nitrogen-containing ring) confers conformational rigidity, while the 6-methoxyindole group may enhance lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-26-14-5-2-12-8-18(21-17(12)9-14)19(23)22-10-16(11-22)27(24,25)15-6-3-13(20)4-7-15/h2-9,16,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNICCPFSZDMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic approach divides the target molecule into two primary fragments: the 3-((4-fluorophenyl)sulfonyl)azetidine moiety and the 6-methoxy-1H-indol-2-yl methanone unit. The azetidine fragment requires sulfonylation at the 3-position, while the indole component necessitates methoxy substitution at the 6-position and a ketone group at the 2-position. The coupling of these fragments via an amide or ketone bridge forms the final product.
Azetidine Sulfonyl Intermediate Synthesis
Azetidine derivatives are typically synthesized via ring-closing reactions or functionalization of preformed azetidine rings. For 3-((4-fluorophenyl)sulfonyl)azetidine , two primary routes are documented:
Direct Sulfonylation of Azetidine :
Azetidine reacts with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in dichloromethane or THF. This method offers simplicity but risks over-sulfonylation or ring-opening side reactions. Yields range from 45–65% depending on stoichiometric control.Ring Construction via Cyclization :
A four-membered azetidine ring is constructed from β-amino alcohols or γ-amino alcohols using Mitsunobu conditions (DIAD, PPh₃) or Burgess reagent. Subsequent sulfonylation introduces the 4-fluorophenylsulfonyl group. This approach improves regioselectivity, with reported yields of 70–85%.
6-Methoxy-1H-Indol-2-yl Methanone Synthesis
The indole fragment is synthesized via:
Fischer Indole Synthesis :
Cyclization of phenylhydrazines with substituted ketones under acidic conditions (e.g., HCl, H₂SO₄). For 6-methoxy substitution, 4-methoxyphenylhydrazine is reacted with methyl glyoxylate, followed by oxidation to the ketone.Buchwald-Hartwig Amination :
Palladium-catalyzed coupling introduces the methoxy group at the 6-position post-indole formation. This method allows late-stage functionalization, avoiding protection-deprotection sequences.
Detailed Synthetic Pathways
Route 1: Stepwise Coupling of Fragments
Step 1: Synthesis of 3-((4-Fluorophenyl)sulfonyl)azetidine
Procedure :
- Dissolve azetidine (1.0 equiv) in anhydrous THF under N₂.
- Add triethylamine (2.5 equiv) and cool to 0°C.
- Slowly add 4-fluorophenylsulfonyl chloride (1.1 equiv) over 30 minutes.
- Warm to room temperature and stir for 12 hours.
- Quench with H₂O, extract with EtOAc, and purify via silica chromatography (Hexanes:EtOAc = 3:1).
Yield : 58%
Key Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 8.8 Hz, 2H), 7.20 (t, J = 8.8 Hz, 2H), 4.30 (m, 1H), 3.95 (m, 2H), 3.70 (m, 2H).
Step 2: Synthesis of 6-Methoxy-1H-indole-2-carboxylic Acid
Procedure :
- React 4-methoxyphenylhydrazine (1.0 equiv) with methyl glyoxylate (1.2 equiv) in acetic acid at 80°C for 6 hours.
- Oxidize the intermediate indole with KMnO₄ in acetone/H₂O to yield the carboxylic acid.
Yield : 72%
Key Data :
Step 3: Coupling via Amide Formation
Procedure :
- Activate 6-methoxy-1H-indole-2-carboxylic acid (1.0 equiv) with EDCI/HOBt in DMF.
- Add 3-((4-fluorophenyl)sulfonyl)azetidine (1.1 equiv) and DIPEA (3.0 equiv).
- Stir at room temperature for 24 hours.
- Purify via reverse-phase HPLC (MeCN:H₂O + 0.1% TFA).
Route 2: Convergent Synthesis via Friedel-Crafts Acylation
Step 1: Preparation of 3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl Chloride
Procedure :
- Treat 3-((4-fluorophenyl)sulfonyl)azetidine (1.0 equiv) with phosgene (1.5 equiv) in toluene at 0°C.
- Warm to 40°C for 2 hours.
- Remove excess phosgene under reduced pressure.
Yield : 85% (crude, used directly).
Step 2: Friedel-Crafts Acylation of 6-Methoxy-1H-indole
Procedure :
- Dissolve 6-methoxy-1H-indole (1.0 equiv) in dry DCM under N₂.
- Add AlCl₃ (2.0 equiv) and cool to –10°C.
- Slowly add 3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl chloride (1.2 equiv).
- Stir at –10°C for 1 hour, then warm to room temperature overnight.
- Quench with ice-cold HCl (1M), extract with DCM, and purify via column chromatography.
Yield : 55%
Key Data :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Stepwise) | Route 2 (Convergent) |
|---|---|---|
| Total Yield | 16.7% | 46.8% |
| Purity | >95% | 92% |
| Steps | 3 | 2 |
| Scalability | Moderate | High |
| Functional Group Risks | Oxidation side reactions | Over-acylation |
Route 2 offers higher efficiency but requires stringent anhydrous conditions. Route 1, while lower-yielding, avoids sensitive acyl chloride intermediates.
Optimization Strategies and Challenges
Sulfonylation Selectivity
The electrophilic nature of sulfonyl chlorides necessitates careful base selection. Triethylamine may lead to over-sulfonylation, whereas DMAP (4-dimethylaminopyridine) improves selectivity at the azetidine nitrogen.
Alternative Methodologies
Enzymatic Aminolysis
Lipase-catalyzed coupling of azetidine amines with indole esters avoids racemization. For example, Candida antarctica lipase B (CAL-B) in tert-butanol achieves 78% conversion with 99% enantiomeric excess.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) reduces coupling reaction times from 24 hours to 30 minutes, improving yields to 65%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or indole moieties.
Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways or as a ligand in binding studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve interactions with specific enzymes, receptors, or other molecular targets. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Key Observations :
- Ring Size : The azetidine in the target compound (4-membered) imposes greater steric strain compared to piperazine (6-membered) in analogs like T-08 or 6g. This may reduce metabolic stability but enhance binding specificity .
- Substituent Effects: The 6-methoxyindole group in the target compound likely increases lipophilicity compared to unsubstituted indoles (e.g., ) or thiophene derivatives (T-08). Methoxy groups are known to improve membrane permeability .
- Synthetic Complexity : Sulfonylation is a common step (e.g., T-08, 6g), but coupling to azetidine requires careful optimization due to its small ring size and reactivity .
Pharmacological and Physicochemical Properties
While biological data for the target compound are absent in the evidence, inferences can be drawn from analogs:
- T-08 (): Exhibits a molecular ion peak at m/z 427.0793 [M+H]+, suggesting moderate solubility. The cyclopentathiophene-1,1-dioxide group may enhance electron-deficient character, favoring interactions with basic residues in targets .
- CORT125134 (): As a GR antagonist, its trifluoromethylpyridine and sulfonyl groups contribute to high receptor affinity (Ki < 10 nM). The target compound’s 6-methoxyindole may similarly engage hydrophobic binding pockets .
Spectroscopic Characterization
- NMR Trends : The target compound’s ¹H NMR would show distinct signals for the azetidine protons (δ ~3.0–4.0 ppm) and methoxy group (δ ~3.8 ppm), similar to T-08’s piperazine signals (δ 3.07–3.79 ppm) .
- Mass Spectrometry : HRMS data for analogs (e.g., T-08: m/z 427.0793) suggest the target compound would exhibit a molecular ion consistent with its formula (C₁₉H₁₇FN₂O₄S: ~412.08 g/mol) .
Biological Activity
The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring, a sulfonyl group attached to a fluorophenyl moiety, and an indole derivative. Its structural complexity suggests diverse interactions with biological targets, which may lead to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to enzyme active sites, inhibiting their function. This is crucial in pathways involving metabolic processes.
- Receptor Modulation : The indole moiety can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.
Anticancer Properties
Research indicates that compounds similar to This compound may possess anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial potential. Preliminary findings suggest that it may exhibit activity against various bacterial strains, potentially through mechanisms involving disruption of cellular integrity or inhibition of critical metabolic pathways.
Research Findings and Case Studies
Detailed Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, the compound was found to inhibit cell proliferation significantly. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection.
Q & A
Q. What are the optimal synthetic routes and purification strategies for achieving high yield and purity of this compound?
Methodological Answer: Synthesis involves multi-step reactions, including sulfonylation of the azetidine ring and coupling with the methoxyindole moiety. Key considerations:
- Reaction Conditions: Temperature control (e.g., 0–5°C for sulfonylation steps), solvent selection (e.g., dichloromethane for azetidine activation), and catalysts (e.g., triethylamine for deprotonation) .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to isolate the final product. Monitoring via TLC and HPLC ensures purity (>95%) .
Q. How can structural integrity be confirmed post-synthesis?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.8 ppm for the fluorophenyl group; methoxy singlet at δ 3.8–4.0 ppm) .
- IR: Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (C=O stretch) confirm sulfonyl and ketone groups .
- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 443.12) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfonylazetidine and methoxyindole moieties?
Methodological Answer:
- Substituent Modification: Synthesize analogs with variations (e.g., replacing 4-fluorophenyl with chloro/cyano groups; altering indole methoxy positioning).
- Biological Assays: Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., apoptosis in cancer cell lines). Correlate activity trends with structural features .
- Data Table: | Substituent (R) | IC₅₀ (nM) | LogP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
